molecular formula C16H15ClN2O3S B2654440 5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine- CAS No. 620157-54-2

5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-

Cat. No.: B2654440
CAS No.: 620157-54-2
M. Wt: 350.82
InChI Key: WFNZARWUTALJHK-UHFFFAOYSA-N
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Description

5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its fused ring structure, which includes a thiazole ring and a pyrimidine ring. The presence of a chloro-phenyl group and two methyl groups further enhances its chemical properties and potential applications. Thiazolopyrimidines are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine typically involves a multi-step process. One common method includes the condensation of a substituted aldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out in ethanol under reflux conditions for several hours . Another approach involves the use of phosphorus oxychloride as a reagent to facilitate the formation of the pyrimidine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro-phenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine is unique due to its specific fused ring structure and the presence of a chloro-phenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-8-12(15(21)22-3)13(10-4-6-11(17)7-5-10)19-14(20)9(2)23-16(19)18-8/h4-7,9,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNZARWUTALJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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